Ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the triazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are characterized by fused triazole and pyrimidine rings. These derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The compound’s structure features a 2,5-dimethoxyphenyl group at position 7, a methyl group at position 2, a propyl chain at position 5, and an ethyl carboxylate ester at position 4. The methoxy substituents on the phenyl ring likely enhance lipophilicity and metabolic stability, while the propyl group may influence solubility and molecular conformation.
Properties
Molecular Formula |
C20H26N4O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H26N4O4/c1-6-8-15-17(19(25)28-7-2)18(24-20(22-15)21-12(3)23-24)14-11-13(26-4)9-10-16(14)27-5/h9-11,18H,6-8H2,1-5H3,(H,21,22,23) |
InChI Key |
RUYGSGGJUIADEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC(=N2)C)N1)C3=C(C=CC(=C3)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out under acidic conditions, often using catalysts such as Lewis acids . The process can be performed in a one-pot procedure, simplifying the experimental setup and improving yields.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Chemical Reactions Analysis
Ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy groups or the triazolo[1,5-a]pyrimidine core.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, often targeting the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the triazolo[1,5-a]pyrimidine core. Common reagents include halides and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Compounds within the triazolo[1,5-a]pyrimidine class have been recognized for their anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms. For instance, they may act as inhibitors of protein-protein interactions critical for tumor growth, such as the MDM2-p53 interaction, which is vital for regulating cell cycle and apoptosis .
Antimicrobial Properties
Ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown potential as an antimicrobial agent. Studies have demonstrated that triazolo derivatives exhibit significant activity against various bacterial strains. The structure-activity relationship suggests that modifications to the phenyl ring can enhance antimicrobial efficacy .
Antituberculosis Activity
Research has also highlighted the potential of this compound in treating tuberculosis. Similar compounds have been investigated for their ability to inhibit Mycobacterium tuberculosis, indicating that structural analogs could be developed for effective antitubercular therapies .
Organic Synthesis
The synthesis of this compound involves several synthetic methodologies including cyclization reactions and click chemistry techniques. These methods allow for the efficient production of a variety of triazole derivatives with potential biological activities .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational approaches help in understanding the interaction at a molecular level and guide further modifications to enhance activity and selectivity .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Zhang et al., 2007 | Identified triazolo derivatives as potent anticancer agents | Cancer therapy |
| Gujjar et al., 2009 | Demonstrated inhibition of dehydrogenases by triazolo derivatives | Metabolic regulation |
| Pereyaslavskaya et al., 2008 | Evaluated efficacy against Mycobacterium tuberculosis | Antituberculosis drug development |
Mechanism of Action
The mechanism of action of ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its neuroprotective role, the compound inhibits the production of nitric oxide and tumor necrosis factor-α in microglial cells . This action reduces inflammation and protects neuronal cells from damage. The compound also interacts with endoplasmic reticulum chaperones and apoptosis markers, further contributing to its protective effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Methoxy vs. Halogen Groups: The 2,5-dimethoxyphenyl group in the target compound may improve metabolic stability compared to electron-withdrawing groups like chloro or trifluoromethyl . Methoxy groups are less likely to undergo rapid enzymatic degradation than halogenated analogs.
Synthetic Efficiency: The green synthesis method in (using water/ethanol and recyclable catalysts) contrasts with traditional approaches involving volatile solvents (e.g., benzene in ), highlighting advancements in sustainability.
Biological Activity: While the target compound’s bioactivity remains unstudied, analogs with trifluoromethyl or cyano groups show promise in anticancer and antimicrobial applications .
Biological Activity
Ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound with significant potential in pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidine derivatives, which are known for their varied pharmacological effects. The chemical structure can be represented as follows:
This structure features a triazole ring fused with a pyrimidine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in signal transduction pathways. This inhibition can lead to reduced cell proliferation in cancer cells.
- Receptor Modulation : It may act as a modulator of certain receptors involved in neurotransmission and inflammation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolopyrimidine derivatives. For instance:
- Case Study : A study demonstrated that similar compounds exhibited IC50 values in the nanomolar range against various cancer cell lines. These compounds were effective in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In Vitro Studies : Testing against bacterial strains such as E. coli and S. aureus revealed significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Activity Type | Test Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 500 | |
| Antibacterial | S. aureus | 750 | |
| Antitumor | Various Cell Lines | <100 |
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical in understanding how modifications to the compound's structure can enhance its biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
